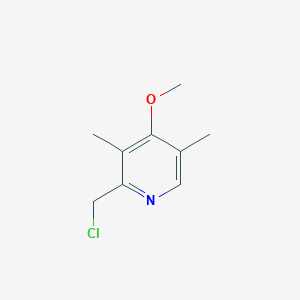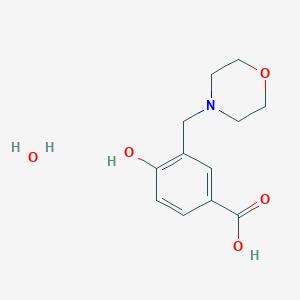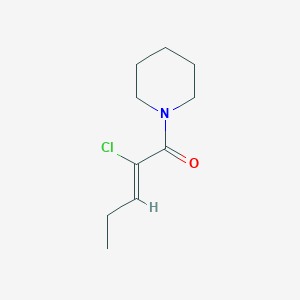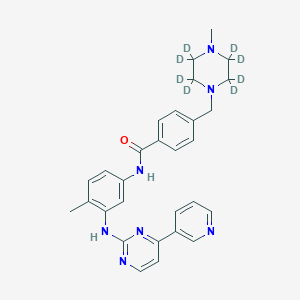![molecular formula C11H13Cl2N B128472 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-94-4](/img/structure/B128472.png)
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form corresponding pyrrolidines and piperidines.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Common reagents used in these reactions include n-butyllithium, benzyl bromide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: Its bicyclic framework can be utilized in the design of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound’s reactivity is influenced by the strain in its bicyclic ring system, which can be released during chemical reactions, driving the formation of new products .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride include other azabicyclic compounds such as 1-azabicyclo[1.1.0]butane and 1-azabicyclo[2.1.1]hexane . These compounds share the strained bicyclic structure but differ in the size and substitution patterns of their rings. The unique feature of this compound is the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWUEGEMDGIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)



![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)







